molecular formula C13H19NO2 B13056893 (2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL

(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B13056893
M. Wt: 221.29 g/mol
InChI Key: PPMBDDLSDUZHCJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and (S)-2-aminoethanol.

    Condensation Reaction: The aldehyde group of 3-cyclopentyloxybenzaldehyde reacts with the amino group of (S)-2-aminoethanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-phenylethan-1-OL: Lacks the cyclopentyloxy group, resulting in different chemical properties and applications.

    (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-OL: Contains a methoxy group instead of a cyclopentyloxy group, leading to variations in reactivity and biological activity.

Uniqueness

(2S)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2/t13-/m1/s1

InChI Key

PPMBDDLSDUZHCJ-CYBMUJFWSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CO)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CO)N

Origin of Product

United States

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